Ethyl phthalyl ethyl glycolate

Description

The exact mass of the compound Ethoxycarbonylmethyl ethyl phthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-3-18-12(15)9-20-14(17)11-8-6-5-7-10(11)13(16)19-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBLUWVMZMXIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024100 | |

| Record name | Ethyl phthalyl ethyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-72-0 | |

| Record name | Ethyl phthalyl ethyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxycarbonylmethyl ethyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phthalyl ethyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxycarbonylmethyl ethyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYCARBONYLMETHYL ETHYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C591YI5BTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Phthalyl Ethyl Glycolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of ethyl phthalyl ethyl glycolate (B3277807). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and logical workflows to facilitate a comprehensive understanding of this compound.

Core Chemical Properties

Ethyl phthalyl ethyl glycolate, a colorless to almost colorless clear liquid, is primarily utilized as a plasticizer.[1] Its key chemical and physical properties are summarized in the table below, providing a convenient reference for laboratory and development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆O₆ | [1][2] |

| Molecular Weight | 280.27 g/mol | [2][3] |

| CAS Number | 84-72-0 | [1][2] |

| Melting Point | 20 °C | [2][4] |

| Boiling Point | 160-170 °C at 0.1 Torr | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Water Solubility | 0.018% by weight; <799 mg/L at 20 °C | [2][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Purity | >95.0% (GC) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of chemical properties. The following sections outline standardized experimental protocols that can be adapted for this compound, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method, a technique widely accepted for its accuracy with crystalline substances.

Apparatus:

-

Melting point apparatus with a heated block and a temperature control system.

-

Sealed capillary tubes.

-

Thermometer calibrated to a recognized standard.

Procedure:

-

Sample Preparation: A small amount of dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle melts is recorded as the final melting point. A narrow melting range is indicative of high purity.

Determination of Boiling Point (Ebulliometer Method)

The ebulliometer method is a precise technique for determining the boiling point of a liquid by measuring the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

-

Ebulliometer equipped with a condenser and a precision thermometer or thermocouple.

-

Heating mantle or oil bath.

Procedure:

-

Sample Introduction: A measured volume of this compound is placed in the boiling flask of the ebulliometer.

-

Heating: The liquid is heated to its boiling point, ensuring a steady and gentle reflux.

-

Temperature Measurement: The thermometer is positioned so that the bulb is immersed in the vapor phase above the boiling liquid, but not in contact with the liquid itself.

-

Equilibrium: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density (Oscillating U-tube Method)

The density of liquid this compound can be accurately measured using a digital density meter that employs the oscillating U-tube principle.

Apparatus:

-

Digital density meter with a thermostatically controlled oscillating U-tube.

-

Syringe for sample injection.

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

Sample Injection: A small, bubble-free aliquot of this compound is injected into the U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: The density is calculated automatically by the instrument's software based on the calibration data and the measured oscillation period.

Determination of Water Solubility (Flask Method)

The flask method is a straightforward approach to determine the water solubility of a substance.

Apparatus:

-

Erlenmeyer flasks with stoppers.

-

Shaking incubator or magnetic stirrer.

-

Analytical balance.

-

Centrifuge.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: The solution is allowed to stand to allow undissolved material to settle. The saturated aqueous phase is then separated from the excess solute, typically by centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method. This concentration represents the water solubility at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the chemical characterization of this compound, from sample acquisition to final data analysis and reporting.

Caption: Workflow for the characterization of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: A C18 stationary phase is typically suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For mass spectrometry detection, a volatile buffer like formic acid can be added.

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm) or mass spectrometry can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds like this compound.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally effective.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: A split/splitless injector is used to introduce the sample.

-

Detection: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data.

This technical guide provides a foundational understanding of the chemical properties and analytical methodologies for this compound. For specific applications, further validation and optimization of the described protocols are recommended.

References

An In-depth Technical Guide to the Synthesis of Ethyl Phthalyl Ethyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of ethyl phthalyl ethyl glycolate (B3277807), a compound of interest in various chemical and pharmaceutical applications. This document outlines the primary synthesis pathways, detailed experimental protocols, and relevant chemical data to support research and development activities.

Chemical Overview

Ethyl phthalyl ethyl glycolate (CAS No. 84-72-0) is a diester with the molecular formula C₁₄H₁₆O₆ and a molecular weight of 280.27 g/mol .[1] It is also known by several synonyms, including ethoxycarbonylmethyl ethyl phthalate (B1215562) and phthalic acid ethoxycarbonylmethyl ethyl ester.[2] This compound is a colorless to almost colorless clear liquid.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆O₆ | [2] |

| Molecular Weight | 280.27 g/mol | [1] |

| CAS Number | 84-72-0 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity (typical) | >95.0% (GC) | |

| IUPAC Name | 2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate | [1] |

Spectroscopic data is crucial for the identification and characterization of the synthesized product.

| Spectrum Type | Key Features |

| ¹³C NMR | Data available in chemical databases. |

| ¹H NMR | Data available in chemical databases. |

| IR | Data available in chemical databases. |

| Mass Spectrometry | Data available in chemical databases. |

Synthesis Pathways

The synthesis of this compound can be achieved through two primary pathways, analogous to the established "Monsanto" and "Incon" processes utilized for the synthesis of the closely related mthis compound. Both methods involve a two-step process commencing with phthalic anhydride (B1165640).

Pathway 1: Modified Monsanto Process

This pathway involves the initial formation of ethyl hydrogen phthalate (ethyl mono-phthalate) from phthalic anhydride and ethanol, followed by an alkylation reaction with ethyl chloroacetate.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl Phthalyl Ethyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) is a phthalate (B1215562) ester utilized primarily as a plasticizer. An understanding of its molecular structure and physicochemical properties is crucial for assessing its biological activity, toxicity, and potential applications in various scientific and industrial domains. This technical guide provides a comprehensive overview of the molecular structure of EPEG, compiling available quantitative data, outlining experimental methodologies for its characterization, and discussing its known biological effects.

Molecular Identity and Physicochemical Properties

Ethyl phthalyl ethyl glycolate is a benzenedicarboxylic acid derivative with the chemical formula C14H16O6.[1][2][3][4][5] Its IUPAC name is 2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate.[1] The following table summarizes its key identifiers and physicochemical properties.

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate | [1] |

| CAS Number | 84-72-0 | [1][2] |

| Molecular Formula | C14H16O6 | [1][2][3][5] |

| Molecular Weight | 280.27 g/mol | [1][3] |

| SMILES | CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Melting Point | 20°C | |

| Boiling Point | 160-170 °C @ 0.1 Torr | |

| Density | 1.19 g/cm³ | [3] |

| Water Solubility | 0.018% by weight | [3] |

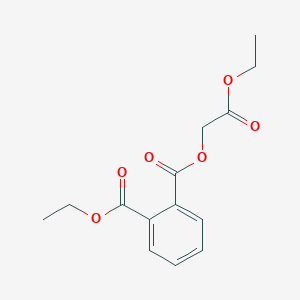

Molecular Structure Visualization

The molecular structure of this compound consists of a phthalic acid core esterified with an ethyl group at one carboxylic acid function and with an ethyl glycolate moiety at the other.

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

Purification

A common method for the purification of phthalate esters is flash column chromatography.

Protocol for Purification (Adapted from MPEG purification):

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A suitable solvent system, such as diethyl ether, should be determined by thin-layer chromatography (TLC) to achieve optimal separation.

-

Procedure: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Load the solution onto a silica gel column. c. Elute the column with the chosen mobile phase. d. Collect fractions and monitor by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure. f. Dry the purified product, for instance, over anhydrous sodium sulfate, to yield a viscous oil.

Structural Elucidation

The molecular structure of this compound can be confirmed using a combination of spectroscopic techniques.

| Technique | Experimental Details |

| ¹H NMR Spectroscopy | Instrument: Varian CFT-20 or equivalent. Solvent: Deuterated chloroform (B151607) (CDCl₃). Expected Signals: Resonances corresponding to the aromatic protons of the phthalate ring, the methylene (B1212753) and methyl protons of the two distinct ethyl groups, and the methylene protons of the glycolate linker. |

| ¹³C NMR Spectroscopy | Sample Source: Tokyo Kasei Kogyo Company, Ltd. Expected Signals: Peaks corresponding to the carbonyl carbons of the ester groups, the aromatic carbons of the phthalate ring, and the aliphatic carbons of the ethyl and glycolate moieties. |

| Infrared (IR) Spectroscopy | Technique: Fourier-Transform Infrared (FTIR) Spectroscopy. Sample Preparation: CAPILLARY CELL: NEAT (as a thin film). Expected Bands: Strong absorption bands characteristic of C=O stretching in the ester functional groups, C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | Technique: Gas Chromatography-Mass Spectrometry (GC-MS). Ionization Mode: Electron Ionization (EI-B). Instrument: JEOL JMS-01-SG-2 or similar. Expected Fragmentation: A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions resulting from the cleavage of the ester and ether linkages. |

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and structural confirmation of EPEG.

Biological Activity and Toxicity

This compound is not known to be associated with specific signaling pathways in the context of drug development. Its primary biological relevance lies in its toxicological profile.

Chronic oral exposure to this compound has been studied in animal models. The United States Environmental Protection Agency (EPA) has established a chronic oral reference dose (RfD) based on these studies.[2]

Key Toxicological Findings:

-

Target Organ: The primary target organ for EPEG toxicity appears to be the kidneys.[2]

-

Observed Effects in Animal Studies: In a two-year study with rats fed EPEG, the high-dose group exhibited decreased growth, reduced survival, and kidney damage.[2] The kidneys were observed to be granular and swollen, with a dilated renal pelvis and crystalline calcium oxalate (B1200264) deposits in the renal tubules.[2]

-

Reference Dose (RfD): The EPA's Integrated Risk Information System (IRIS) has set a chronic oral RfD of 3 mg/kg-day for EPEG.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and characterization of this compound. The provided data tables and diagrams offer a quick reference for researchers. While a specific, detailed synthesis protocol is not widely published, the outlined purification and structural elucidation methodologies provide a solid foundation for working with this compound. The toxicological information is critical for safety assessment and understanding its potential biological impact. Further research could focus on elucidating a detailed synthetic pathway and exploring any potential, as-yet-undiscovered biological activities beyond its known toxicity.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Phthyl Ethyl Glycolate (CAS 84-72-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl Phthalyl Ethyl Glycolate (B3277807) (CAS 84-72-0). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of key physical properties are also provided, alongside a workflow diagram for a comprehensive physical property assessment.

Chemical Identity

-

CAS Number: 84-72-0

-

IUPAC Name: 2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate[1]

-

Synonyms: Ethoxycarbonylmethyl ethyl phthalate, Phthalic Acid Ethoxycarbonylmethyl Ethyl Ester, Santicizer E-15[2][3]

-

Molecular Weight: 280.27 g/mol [1]

Physical and Chemical Properties

The physical properties of Ethyl Phthalyl Ethyl Glycolate are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, including as a plasticizer and in fragrance formulations.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [6] |

| Appearance | Colorless to almost colorless clear liquid | [5][7][8] |

| Odor | Slight odor | [8][9] |

Table 2: Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 13 °C / 20 °C | [2][3][7][9] | |

| Boiling Point | 320 °C | [7] | |

| 160-170 °C | at 0.1 Torr | [2] | |

| 384.9 °C | (rough estimate) | [3][9] | |

| Flash Point | 185 °C | [2][3][7] | |

| Vapor Pressure | 0.001 Pa | at 20 °C | [3][9] |

Table 3: Optical and Other Properties

| Property | Value | Source(s) |

| Density | 1.19 g/cm³ / 1.2±0.1 g/cm³ | [6][9] |

| Specific Gravity | 1.19 (20/20) | [7] |

| Refractive Index | 1.50 / 1.509 / 1.4980-1.5000 | [2][6][7][9] |

| Water Solubility | Insoluble; <799 mg/L at 20 °C; 0.17 g/L at 30 °C; 216.8 mg/L at 25 °C (estimated) | [2][7][9][10] |

| LogP | 2.2 | at 25 °C |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory procedures for organic liquids.

Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Remove the pycnometer, dry the outside, and weigh it to determine the weight of the water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

-

Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical property characterization of a liquid organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C14H16O6 | CID 6785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 84-72-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 84-72-0 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound | 84-72-0 | TCI AMERICA [tcichemicals.com]

- 8. Page loading... [guidechem.com]

- 9. This compound CAS#: 84-72-0 [m.chemicalbook.com]

- 10. This compound, 84-72-0 [thegoodscentscompany.com]

Toxicological Profile of Ethyl Phthalyl Ethyl Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl phthalyl ethyl glycolate (B3277807) (EPEG) is a phthalate (B1215562) ester utilized primarily as a plasticizer. This technical guide provides a comprehensive overview of the current toxicological knowledge regarding EPEG. The available data, primarily from a key chronic oral toxicity study, indicates that the kidney is a target organ for EPEG toxicity in rats at high doses. However, there is a significant lack of specific data for EPEG in critical areas such as toxicokinetics, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. This document synthesizes the available information on EPEG and supplements it with data from structurally related compounds, including other phthalates and its expected metabolites, to provide a broader toxicological context. All instances of data extrapolation are clearly noted. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development to support informed decision-making and to highlight areas requiring further investigation.

Chemical and Physical Properties

Ethyl phthalyl ethyl glycolate (CAS RN 84-72-0) is a diester of phthalic acid.[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Ethyl 2-(2-ethoxy-2-oxoethoxy)carbonylbenzoate | [1] |

| Synonyms | EPEG, Santicizer E-15, Carbethoxymethyl ethyl phthalate | [1] |

| Molecular Formula | C14H16O6 | [2] |

| Molecular Weight | 280.27 g/mol | [2] |

| Physical State | Liquid | [3] |

| Water Solubility | 0.018% by weight | [3] |

| Log Kow (estimated) | 2.19 | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

There is a lack of specific studies on the toxicokinetics of this compound. However, based on the general behavior of other phthalate esters, the following can be inferred:

-

Absorption: Phthalates are generally well-absorbed from the gastrointestinal tract following oral exposure.[4] Dermal absorption is also a potential route of exposure, although typically to a lesser extent than oral absorption.

-

Distribution: Following absorption, phthalates are distributed throughout the body.

-

Metabolism: The primary metabolic pathway for phthalate esters is hydrolysis by esterases in the gut and other tissues to their corresponding monoesters, alcohol, and phthalic acid.[4] For EPEG, this would result in the formation of monothis compound, phthalic acid, ethanol, and ethyl glycolate. These metabolites can be further conjugated, for example with glucuronic acid, to facilitate excretion.[5]

-

Excretion: The metabolites of phthalates are primarily excreted in the urine.[5]

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Non-Clinical Toxicology

Acute Toxicity

Limited data is available on the acute toxicity of this compound.

| Species | Route | Endpoint | Value | Reference |

| Mouse | Oral | LD50 | 5660 µL/kg | [No specific citation found in search results] |

| Mouse | Intraperitoneal | LD50 | 4380 mg/kg | [No specific citation found in search results] |

Repeated-Dose Toxicity

The most comprehensive toxicological data for EPEG comes from a 2-year chronic oral toxicity study in rats and a 1-year study in dogs conducted by Hodge et al. (1953).[6]

Chronic Oral Toxicity of this compound in Rats (2-Year Study)

| Dose Group (% in diet) | Approximate Daily Intake (mg/kg/day) | Key Findings |

| 0 (Control) | 0 | No adverse effects observed. |

| 0.05 | 25 | No adverse effects observed. |

| 0.5 | 250 | No adverse effects observed. (NOAEL) |

| 5 | 2500 | Decreased growth and survival. Granular, swollen, pale yellow kidneys. Dilated renal pelvis. Deposits of crystalline calcium oxalate (B1200264) in renal tubules. (LOAEL) |

| Data summarized from the U.S. EPA IRIS assessment of the Hodge et al. (1953) study.[6] |

Chronic Oral Toxicity of this compound in Dogs (1-Year Study)

| Dose Group (g/kg/day) | Key Findings |

| 0 (Control) | No adverse effects observed. |

| 0.01 | No adverse effects observed. |

| 0.05 | No adverse effects observed. |

| 0.25 | No adverse effects observed. |

| Data summarized from the U.S. EPA IRIS assessment of the Hodge et al. (1953) study.[6] |

Based on the findings of the chronic rat study, the U.S. Environmental Protection Agency (EPA) has established a chronic oral Reference Dose (RfD) for EPEG of 3 mg/kg/day.[2]

Genotoxicity

There are no specific genotoxicity studies available for this compound.[6] However, studies on other phthalates have shown mixed results in genotoxicity assays. Some phthalates and their metabolites have been shown to induce genotoxic effects, such as chromosomal aberrations and DNA damage, particularly after metabolic activation.[5]

Carcinogenicity

There has been no complete evaluation of the carcinogenic potential of this compound by the U.S. EPA's IRIS program.[6] Studies on other phthalates have provided varied results, with some showing evidence of carcinogenicity in rodents, particularly in the liver.[7]

Reproductive and Developmental Toxicity

There are no published data regarding the reproductive or developmental effects of this compound.[6] However, reproductive and developmental toxicity is a known concern for several other phthalate esters.[8][9] These effects are often linked to the endocrine-disrupting properties of some phthalates.[10]

Generalized Signaling Pathway for Phthalate-Induced Reproductive Toxicity

Caption: Generalized signaling pathway for phthalate-induced reproductive toxicity. Note: This is a representative pathway for some phthalates and has not been specifically demonstrated for this compound.

Human Health Effects

There is a lack of data on the specific health effects of this compound in humans. Human exposure to phthalates, in general, is widespread due to their use in a variety of consumer products.

Experimental Protocols

Chronic Oral Toxicity in Rats (Hodge et al., 1953)

The full text of the original study by Hodge et al. (1953) was not available for this review. The following protocol is a summary based on the information provided in the U.S. EPA IRIS database.[6]

-

Test System: Male and female rats (strain not specified), 25 per sex per group.

-

Test Substance Administration: this compound was administered in the diet at concentrations of 0, 0.05, 0.5, or 5%.

-

Duration: 2 years.

-

Observations:

-

Clinical Signs: Monitored for signs of toxicity.

-

Body Weight and Food Consumption: Measured throughout the study.

-

Hematology: Blood samples were taken for analysis at seven intervals over the 2-year period.

-

Clinical Chemistry (Urinalysis): Performed at the same time as hematology.

-

Gross Pathology: Examined at the end of the study.

-

Histopathology: Tissues were examined microscopically.

-

Chronic Oral Toxicity in Dogs (Hodge et al., 1953)

The full text of the original study by Hodge et al. (1953) was not available for this review. The following protocol is a summary based on the information provided in the U.S. EPA IRIS database.[6]

-

Test System: Dogs (strain and sex not specified), paired groups.

-

Test Substance Administration: this compound was administered at doses of 0.01, 0.05, or 0.25 g/kg/day.

-

Duration: 1 year.

-

Observations: Endpoints monitored were not detailed in the available summary but were reported to show no effects of the test compound.

Experimental Workflow for a Typical Chronic Oral Toxicity Study

Caption: Generalized workflow for a chronic oral toxicity study.

Conclusion and Data Gaps

The toxicological profile of this compound is not well-characterized. The primary available data from a chronic oral toxicity study in rats identifies the kidney as a target organ at high doses. However, significant data gaps exist for toxicokinetics, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While information from other phthalates can provide some context, it is not a substitute for specific data on EPEG. Further research is needed to adequately assess the potential risks of human exposure to this compound. Key areas for future research include:

-

Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of EPEG.

-

In vitro and in vivo genotoxicity assays to evaluate the mutagenic and clastogenic potential.

-

A long-term carcinogenicity bioassay in rodents.

-

Reproductive and developmental toxicity studies to assess the potential for adverse effects on fertility and offspring.

-

Mechanistic studies to elucidate the specific pathways of EPEG-induced toxicity.

References

- 1. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H16O6 | CID 6785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pjoes.com [pjoes.com]

- 5. askthenerd.com [askthenerd.com]

- 6. Carcinogenicity testing of phthalate esters and related compounds by the National Toxicology Program and the National Cancer Institute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reproductive and developmental effects of phthalate diesters in females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Archives of industrial hygiene and toxicology - Google Books [books.google.com]

Environmental Fate and Degradation of Ethyl Phthalyl Ethyl Glycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of Ethyl phthalyl ethyl glycolate (B3277807) (EPEG). Due to a notable lack of direct experimental studies on EPEG, this document synthesizes predictive data from well-established models, information on analogous compounds, and standard analytical methodologies to offer a thorough assessment for environmental risk evaluation.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical to predicting its behavior and distribution in the environment. Ethyl phthalyl ethyl glycolate (CAS No. 84-72-0) is a colorless to almost colorless, clear liquid with a slight odor.[1][2] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₆ | [1][3] |

| Molecular Weight | 280.27 g/mol | [3][4] |

| Melting Point | 20 °C | [5] |

| Boiling Point | 384.9 °C (estimated) | [3] |

| Vapor Pressure | 0.000216 mm Hg at 25 °C (estimated) | [6] |

| Water Solubility | 216.8 mg/L at 25 °C (estimated) | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.19 (estimated) | [6] |

| Henry's Law Constant | 6.64 x 10⁻⁹ atm-m³/mole (estimated) | [6] |

Environmental Fate and Persistence

The environmental fate of a chemical is governed by a combination of transport and transformation processes. The following sections detail the predicted environmental persistence of this compound.

Predicted Environmental Distribution

Based on its physicochemical properties, EPEG is expected to primarily partition to soil and water. Its low vapor pressure and Henry's Law constant suggest that volatilization from water and soil surfaces is not a significant fate process.[6] The estimated Log Kow of 2.19 indicates a moderate potential for bioaccumulation.[6]

Abiotic Degradation

Hydrolysis: As an ester, EPEG is susceptible to hydrolysis. The rate of hydrolysis is pH-dependent. Predictive models estimate the hydrolysis half-life to be significantly influenced by pH, with faster degradation under basic conditions.[6]

Photolysis: In the atmosphere, EPEG is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is approximately 2.7 days, suggesting that this is a relevant degradation pathway for any fraction of the compound that partitions to the atmosphere.[6] Direct photolysis in aqueous environments is not expected to be a major degradation pathway.

Biodegradation

Predictive models suggest that this compound is readily biodegradable.[6] The primary biodegradation is expected to occur in a matter of days, with ultimate biodegradation occurring over a period of weeks.[6] The initial step in biodegradation is likely the enzymatic hydrolysis of the ester linkages.

Proposed Degradation Pathway

While no specific experimental studies have delineated the degradation pathway of EPEG, a probable route can be inferred from the known metabolism of other phthalate (B1215562) esters and glycols. The proposed pathway involves two main stages:

-

Initial Hydrolysis: The ester bonds are cleaved by esterase enzymes, which are common in various microorganisms. This would result in the formation of monoethyl phthalate, ethyl glycolate, phthalic acid, and ethanol (B145695).

-

Aerobic Mineralization: The initial degradation products are further metabolized. Phthalic acid is a well-known intermediate in the degradation of many phthalates and is subsequently broken down via protocatechuate to intermediates of the Krebs cycle. Ethyl glycolate and ethanol are readily utilized as carbon sources by a wide range of microorganisms.

Caption: Proposed aerobic degradation pathway of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate of this compound. It is critical to note that this data is derived from computational models (EPI Suite™) and has not been experimentally verified.[6]

Table 1: Predicted Abiotic Degradation Rates

| Degradation Process | Parameter | Value | Conditions |

| Hydrolysis | Half-life at pH 7 | 11.004 days | 25 °C |

| Half-life at pH 8 | 1.100 days | 25 °C | |

| Atmospheric Oxidation | Half-life | 2.722 days | 12-hr day; 1.5E6 OH/cm³ |

Table 2: Predicted Biodegradation Rates

| Model | Predicted Endpoint | Timeframe |

| Biowin4 (Primary Survey Model) | Primary Biodegradation | 4.1302 days |

| Biowin3 (Ultimate Survey Model) | Ultimate Biodegradation | 3.0004 weeks |

| Ready Biodegradability Prediction | Yes |

Experimental Protocols

While specific experimental protocols for EPEG are not available in the literature, standard methodologies for assessing the environmental fate of chemicals can be readily applied.

Biodegradation Testing

A standard ready biodegradability test, such as the OECD 301F (Manometric Respirometry Test), could be employed.

Experimental Workflow:

Caption: General workflow for a ready biodegradability test.

Analytical Methods for Environmental Samples

The quantification of EPEG and its potential degradation products in environmental matrices would likely involve the following steps:

-

Sample Extraction:

-

Water: Liquid-liquid extraction (LLE) with a solvent such as dichloromethane (B109758) or solid-phase extraction (SPE) using a C18 cartridge.

-

Soil/Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture.

-

-

Sample Clean-up: The extract may require clean-up using techniques like gel permeation chromatography (GPC) or silica (B1680970) gel chromatography to remove interfering substances.

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and effective technique for the analysis of phthalates and their metabolites.[5][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometric detector (LC-MS) can also be used, particularly for the more polar degradation products.[7]

-

Ecotoxicity Profile

Limited ecotoxicity data is available for this compound. The U.S. EPA's Integrated Risk Information System (IRIS) has established a chronic oral reference dose (RfD) of 3 mg/kg-day based on a 2-year study in rats which showed kidney effects at high doses.[8] There is no available data on the carcinogenicity of EPEG.[8] Ecological screening levels for soil and water have been established, but these are typically derived from models and not based on direct ecotoxicity testing of EPEG.[4]

Conclusion

While there is a significant gap in the experimental data regarding the environmental fate and degradation of this compound, predictive models and data from analogous compounds provide a preliminary understanding. EPEG is predicted to be readily biodegradable and has a moderate potential for bioaccumulation. Hydrolysis and atmospheric oxidation are also expected to contribute to its degradation. The proposed degradation pathway involves initial ester hydrolysis followed by the mineralization of the resulting phthalic acid and ethyl glycolate moieties. Future research should focus on conducting experimental studies to validate these predictions and to definitively identify the degradation products and pathways. Such data is essential for a more complete and accurate environmental risk assessment of this compound.

References

- 1. This compound | C14H16O6 | CID 6785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. EPI System Information for this compound 84-72-0 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. askthenerd.com [askthenerd.com]

An In-depth Technical Guide to the Solubility of Ethyl Phthalyl Ethyl Glycolate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl Phthalyl Ethyl Glycolate (EPEG) in common organic solvents. EPEG, a widely used plasticizer, is noted for its compatibility with a range of polymers, and its solubility is a critical parameter in formulation development, manufacturing processes, and quality control. While quantitative public data on its solubility in specific organic solvents is limited, this guide synthesizes available information and presents a standardized experimental protocol for its determination.

Executive Summary

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general chemical principles and data for similar phthalate (B1215562) esters. It is important to note that these are qualitative assessments and quantitative determination requires experimental validation. One source indicates slight, unquantified solubility in chloroform (B151607) and methanol.[4]

| Organic Solvent | Chemical Class | Expected Solubility |

| Alcohols | ||

| Methanol | Polar Protic | Soluble (Slightly)[4] |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Soluble |

| Ketones | ||

| Acetone | Polar Aprotic | Soluble |

| Methyl Ethyl Ketone (MEK) | Polar Aprotic | Soluble |

| Esters | ||

| Ethyl Acetate | Polar Aprotic | Soluble |

| Chlorinated Solvents | ||

| Dichloromethane | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble (Slightly)[4] |

| Aromatic Hydrocarbons | ||

| Toluene | Non-polar | Soluble |

| Xylene | Non-polar | Soluble |

| Aliphatic Hydrocarbons | ||

| Hexane | Non-polar | Likely Soluble |

| Heptane | Non-polar | Likely Soluble |

| Ethers | ||

| Diethyl Ether | Non-polar | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Amides | ||

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Sulfoxides | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a standard procedure for solubility measurement.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (purity >95%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of EPEG in the chosen solvent of a known concentration (e.g., 10 mg/mL).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

-

-

Equilibration:

-

Add an excess amount of EPEG to a series of glass vials.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a set period (e.g., 2-4 hours) to allow any undissolved EPEG to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any suspended micro-particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.

-

Record the peak area or height for each standard and the sample.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

-

Determine the concentration of EPEG in the diluted sample by interpolating its peak area/height on the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

Data Presentation:

The solubility should be reported in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship of factors influencing solubility.

Caption: A streamlined workflow for the experimental determination of solubility.

References

An Overview of the Thermodynamic Properties of Ethyl Phthalyl Ethyl Glycolate: A Review of Available Data and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: An extensive search of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined thermodynamic data for Ethyl phthalyl ethyl glycolate (B3277807) (CAS No. 84-72-0). This document summarizes the limited available physical property data and outlines the standard experimental and theoretical methodologies that would be employed to provide a comprehensive thermodynamic profile.

Introduction to Ethyl Phthalyl Ethyl Glycolate

Available Physical and Chemical Properties

While in-depth thermodynamic data is scarce, some basic physical properties have been reported, though some are noted to be estimates. These properties provide a starting point for any further characterization.

| Property | Value | Source(s) | Notes |

| Molecular Formula | C₁₄H₁₆O₆ | [1][2][3][4] | |

| Molecular Weight | 280.27 g/mol | [1][2][3] | |

| Melting Point | 20 °C | [1][2][4] | |

| Boiling Point | 384.9 °C | [1][2] | Rough Estimate |

| 340.96 °C | [6] | Estimated (Stein & Brown method) | |

| 160-170 °C @ 0.1 Torr | [4] | ||

| Density | 1.19 g/cm³ | [1] | |

| 1.2 ± 0.1 g/cm³ | [4] | ||

| Vapor Pressure | 0.001 Pa @ 20 °C | [1] | |

| 0.0288 Pa @ 25 °C | [6] | Estimated (Modified Grain method) | |

| Water Solubility | <799 mg/L @ 20 °C | [1][5] | |

| 216.8 mg/L @ 25 °C | [6] | Estimated from Log Kow | |

| LogP (Octanol-Water Partition Coefficient) | 2.2 @ 25 °C | [1] | |

| 2.19 | [6] | Estimated (KOWWIN v1.68) | |

| Flash Point | 185 °C | [1][4][7] | |

| Refractive Index | 1.4980 - 1.5000 | [1] | |

| 1.509 | [4] |

Essential Thermodynamic Properties for Characterization

A complete thermodynamic profile of this compound would require experimental determination of the following properties. This data is crucial for modeling its behavior, stability, and interactions.

-

Enthalpy of Formation (ΔfH°): Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a fundamental measure of the compound's stability.

-

Gibbs Free Energy of Formation (ΔfG°): Indicates the spontaneity of the formation of the compound from its elements. It is a key predictor of chemical reaction direction and equilibrium.

-

Standard Molar Entropy (S°): Measures the degree of molecular disorder or randomness of the compound at a standard state.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. It is essential for heat transfer calculations and for understanding how the substance stores thermal energy.

-

Enthalpy of Vaporization (ΔvapH): The heat required to transform one mole of the substance from a liquid to a gas phase.

-

Enthalpy of Fusion (ΔfusH): The heat required to transform one mole of the substance from a solid to a liquid phase.

-

Enthalpy of Combustion (ΔcH°): The heat released during the complete combustion of one mole of the substance. This is often experimentally measured to derive the enthalpy of formation.

Standard Experimental Protocols for Thermodynamic Analysis

Should the data for this compound be determined experimentally, the following standard methodologies would likely be employed.

4.1 Calorimetry

-

Bomb Calorimetry (for Enthalpy of Combustion):

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded.

-

The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample. The enthalpy of formation can then be derived using Hess's Law.

-

-

Differential Scanning Calorimetry (DSC) (for Heat Capacity, Enthalpy of Fusion, and Phase Transitions):

-

A small, weighed sample of the compound is placed in a sample pan, and an empty reference pan is also prepared.

-

The sample and reference pans are heated or cooled at a controlled, linear rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A sharp peak in the heat flow signal during heating indicates a phase transition, such as melting. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH).

-

The heat capacity (Cp) is determined by measuring the displacement of the baseline in the heat flow signal relative to a known standard.

-

4.2 Vapor Pressure Measurement

-

Knudsen Effusion Method:

-

The substance is placed in a sealed container (a Knudsen cell) with a very small orifice.

-

The cell is placed in a high-vacuum chamber and heated to a precise temperature.

-

Molecules effuse (escape) through the orifice at a rate proportional to the vapor pressure inside the cell.

-

The rate of mass loss is measured over time using a microbalance.

-

The vapor pressure is calculated from the rate of mass loss, the temperature, and the geometry of the orifice.

-

Repeating this at various temperatures allows for the determination of the enthalpy of vaporization (ΔvapH) via the Clausius-Clapeyron equation.

-

Visualization of a General Thermodynamic Characterization Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of a compound's thermodynamic properties.

References

- 1. This compound CAS#: 84-72-0 [m.chemicalbook.com]

- 2. 84-72-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C14H16O6 | CID 6785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. EPI System Information for this compound 84-72-0 [thegoodscentscompany.com]

- 7. hpc-standards.com [hpc-standards.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Ethyl Phthalyl Ethyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Ethyl Phthalyl Ethyl Glycolate (B3277807) (EPEG), a plasticizer and potential leachable from container closure systems relevant to the pharmaceutical industry. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented to ensure accurate and reliable measurements in drug formulations and excipients.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of Ethyl Phthalyl Ethyl Glycolate in aqueous and organic solvent-based pharmaceutical samples.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is used.

| Parameter | Condition |

| HPLC Column | Newcrom R1, C18, or equivalent reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][2][3] |

| Mobile Phase | Isocratic elution with Acetonitrile (B52724):Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[1][2] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 25 °C[4] |

| UV Detection Wavelength | 230 nm[5] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

1.2. Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric Acid or Formic Acid (analytical grade)

-

Methanol (analytical grade)

1.3. Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of EPEG reference standard and dissolve in 25 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

1.4. Sample Preparation:

-

Aqueous Samples (e.g., drug solutions):

-

Filter the sample through a 0.45 µm syringe filter.

-

If necessary, dilute the filtered sample with the mobile phase to bring the EPEG concentration within the calibration range.

-

-

Solid Samples (e.g., drug product, excipients):

-

Accurately weigh a portion of the homogenized sample.

-

Extract with a suitable solvent (e.g., acetonitrile or methanol) using sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the mobile phase as needed.

-

-

Oily or High-Fat Matrices:

-

Perform a liquid-liquid extraction (LLE) with a solvent like hexane (B92381) to remove non-polar interferences.[4]

-

The EPEG will remain in the more polar layer (e.g., acetonitrile), which can then be injected into the HPLC system.

-

1.5. Method Validation Parameters (Typical Expected Values):

The following table summarizes typical validation parameters for the HPLC-UV analysis of phthalates, which can be adapted for EPEG.

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.999 | [5] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [8][9] |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | [5][8][9] |

| Accuracy (% Recovery) | 90 - 110% | [5] |

| Precision (% RSD) | < 5% | [5] |

Experimental Workflow: HPLC-UV Analysis of EPEG

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the identification and quantification of EPEG, particularly in complex matrices or when trace-level detection is required.

Experimental Protocol

2.1. Instrumentation and Conditions:

A standard GC-MS system is utilized for this analysis.

| Parameter | Condition |

| GC Column | SH-I-5MS (30 m × 0.25 mm I.D., df = 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant linear velocity of 36.1 cm/s |

| Injection Mode | Split (e.g., split ratio 10:1) or Splitless for trace analysis |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 40 °C (hold for 3 min), ramp at 10 °C/min to 330 °C (hold for 15 min) |

| MS Interface Temperature | 300 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Measurement Mode | Scan (m/z 29 to 800) for identification and Selected Ion Monitoring (SIM) for quantification |

| SIM Ions for EPEG | To be determined from the mass spectrum of a pure standard (e.g., m/z 149, 177, 280) |

2.2. Reagents and Standards:

-

This compound (EPEG) reference standard (purity ≥95%)

-

Hexane (GC grade)

-

Dichloromethane (B109758) (GC grade)

-

Methanol (GC grade)

-

Internal Standard (e.g., Diphenyl phthalate)

2.3. Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of EPEG and dissolve in 25 mL of hexane.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in hexane.

-

Working Standard Solutions: Prepare a series of working standards containing EPEG and a constant concentration of the internal standard by diluting the stock solutions in hexane.

2.4. Sample Preparation:

-

Solvent Extraction:

-

For solid samples, weigh an appropriate amount and extract with a suitable solvent like dichloromethane or hexane.[10] Sonication can be used to improve extraction efficiency.

-

For liquid samples, a liquid-liquid extraction with hexane can be performed.

-

Add the internal standard to the sample extract.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Transfer the final extract to a GC vial for analysis.

-

-

Headspace GC-MS for Volatiles and Semi-volatiles from Packaging:

-

Cut the sample (e.g., pharmaceutical packaging) into small pieces and place a known weight into a headspace vial.[11][10]

-

Seal the vial and heat at an optimized temperature (e.g., 150-250 °C) to allow volatile and semi-volatile compounds, including EPEG, to partition into the headspace.[11][10]

-

The headspace gas is then automatically injected into the GC-MS.

-

2.5. Method Validation Parameters (Typical Expected Values):

The following table summarizes typical validation parameters for the GC-MS analysis of phthalates, which can be adapted for EPEG.

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.998 | [12] |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [12] |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | [12] |

| Accuracy (% Recovery) | 80 - 120% | [12] |

| Precision (% RSD) | < 10% | [12] |

Experimental Workflow: GC-MS Analysis of EPEG

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amiscientific.com [amiscientific.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]

- 10. gcms.cz [gcms.cz]

- 11. an.shimadzu.com [an.shimadzu.com]

- 12. researchgate.net [researchgate.net]

Application Note: Quantification of Ethyl Phthalyl Ethyl Glycolate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl phthalyl ethyl glycolate (B3277807) is a phthalate (B1215562) ester used as a plasticizer. Due to the potential for phthalates to act as endocrine disruptors, sensitive and accurate quantification in various matrices is crucial.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of phthalates due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the quantification of Ethyl phthalyl ethyl glycolate using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodology is based on established protocols for phthalate analysis and is suitable for adaptation to various sample matrices.

Experimental Workflow

The overall experimental workflow for the quantification of this compound by GC-MS is depicted below.

Caption: Experimental workflow for this compound quantification.

Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix. To avoid contamination, use scrupulously cleaned glassware and avoid all plastic containers and pipettes.[1][2]

-

Reagents and Materials:

-

Sample containing this compound

-

Internal Standard (e.g., Benzyl benzoate) stock solution

-

Hexane (B92381) (or other suitable organic solvent like dichloromethane), pesticide residue grade[1][3]

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (B86663)

-

Glassware: volumetric flasks, pipettes, centrifuge tubes, vials

-

-

Procedure:

-

Accurately weigh or measure a known amount of the sample into a glass centrifuge tube.

-

Spike the sample with an appropriate amount of internal standard.

-

For aqueous samples, add 10% (w/v) NaCl to the sample to improve extraction efficiency.[3]

-

Add a suitable volume of hexane (e.g., 5-10 mL).

-

Vortex or shake vigorously for 5-10 minutes.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean glass tube.

-

Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).

-

Transfer the concentrated extract to a GC vial for analysis.

-

2. GC-MS Instrumentation and Parameters

The following are suggested starting parameters and may need to be optimized for your specific instrument and application.

-

Gas Chromatograph (GC):

-

Column: A 5% phenyl methyl siloxane column (e.g., DB-5MS, TG-5MS) is a good starting point as it is commonly used for phthalate analysis.[3][4]

-

Injector: Splitless mode is recommended for trace analysis.

-

Injector Temperature: 280-320 °C[1]

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[4]

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 280 °C.

-

Ramp 2: 5 °C/min to 310 °C, hold for 5 minutes.[4]

-

-

-

Mass Spectrometer (MS):

3. Data Analysis and Quantification

-

Calibration: Prepare a series of calibration standards of this compound in hexane (or the final sample solvent) at different concentrations. Each standard should also contain the internal standard at a constant concentration.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the samples can then be determined from this curve.

Quantitative Data Summary

The following table provides target quantitative parameters for method validation. The values are illustrative and should be determined experimentally.

| Parameter | Target Value | Description |

| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve over the desired concentration range.[6] |

| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected (e.g., S/N = 3).[6] |

| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[4] |

| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements.[3][6] |

| Accuracy (Recovery %) | 70-120% | The percentage of the true amount of analyte that is recovered by the analytical method.[3] |

| Selected Ions (m/z) | 149, 177, 104 | Characteristic ions for this compound for SIM mode.[7][8] Ion 149 is a common fragment for many phthalates.[2][9] |

Logical Relationship for SIM Ion Selection

The selection of ions for SIM mode is critical for selective and sensitive quantification.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. This compound | C14H16O6 | CID 6785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C14H16O6 | CID 6785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

Application Notes and Protocols: Ethyl Phthalyl Ethyl Glycolate as a Plasticizer in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl Phthyl Ethyl Glycolate (B3277807) (EPEG) as a plasticizer in polymer synthesis. While specific experimental data for EPEG is limited in publicly available literature, this document outlines its potential applications, relevant experimental protocols based on established standards, and data presentation frameworks.

Introduction to Ethyl Phthyl Ethyl Glycolate (EPEG)

Ethyl phthalyl ethyl glycolate (CAS No. 84-72-0) is a high-boiling, colorless to pale yellow liquid organic compound.[1][2] It is classified as a phthalate (B1215562) ester and finds application as a plasticizer in polymer formulations.[1][2] Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer material.[3] EPEG's molecular structure suggests its potential compatibility with a range of polymers, particularly those with polar functional groups. One documented application of this compound is as a plasticizer in polyvinyl acetate (B1210297) (PVAc) based waterborne adhesives.[3]

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 84-72-0 | [1][4][5] |

| Molecular Formula | C14H16O6 | [1][4][5] |

| Molecular Weight | 280.27 g/mol | [4][5] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Boiling Point | 384.9°C (rough estimate) | [3] |

| Melting Point | 20°C | [3] |

| Flash Point | 185°C | [3] |

| Water Solubility | <799mg/L (20 ºC) | [3] |

Potential Applications in Polymer Synthesis

Based on its classification as a phthalate plasticizer and its known use in PVAc adhesives, EPEG may be a suitable candidate for plasticizing other polymers, including:

-

Cellulose (B213188) Derivatives: Such as cellulose acetate and nitrocellulose, which are often formulated with phthalate plasticizers to improve flexibility for films and coatings.[6][7]

-

Acrylic Polymers: Used in adhesives, paints, and coatings where flexibility and adhesion are critical properties.

-

Synthetic Rubbers: To modify hardness and improve low-temperature flexibility.[8]

Experimental Protocols

The following are detailed protocols for incorporating and evaluating EPEG as a plasticizer in a polymer matrix. These protocols are based on standard methodologies and can be adapted for specific polymers and research questions.

The solvent casting method is a common laboratory technique for preparing thin polymer films with a uniform thickness and homogeneous distribution of additives.[9][10][11]

Objective: To prepare polymer films containing varying concentrations of EPEG for subsequent characterization.

Materials and Equipment:

-

Polymer (e.g., Polyvinyl Acetate)

-

This compound (EPEG)

-

Volatile Solvent (e.g., acetone, ethyl acetate, chloroform)

-

Glass petri dishes or a flat glass plate

-

Magnetic stirrer and stir bars

-

Beakers

-

Graduated cylinders

-

Pipettes

-

Leveling table

-

Drying oven or vacuum oven

Protocol:

-

Polymer Solution Preparation:

-

Dissolve a known amount of the polymer in a suitable volatile solvent to create a stock solution (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

-

-

Plasticizer Addition:

-

Prepare a series of polymer solutions with varying concentrations of EPEG (e.g., 5, 10, 15, 20 wt% relative to the polymer).

-

Calculate the required amount of EPEG for each concentration and add it to the polymer solution.

-

Stir the mixture thoroughly to ensure homogeneous distribution of the plasticizer.

-

-

Casting:

-

Place a clean, dry glass petri dish on a leveling table.

-

Pour a predetermined volume of the polymer-plasticizer solution into the petri dish. The volume will depend on the desired film thickness.

-

Gently swirl the dish to ensure the solution covers the entire surface evenly.

-